Oxiglutathione

Description

Nomenclature and Biochemical Identity

The identity of Oxiglutathione is defined by its specific chemical structure and the nomenclature used to describe it in scientific literature.

This compound is most commonly referred to as oxidized glutathione (B108866) and is abbreviated as GSSG. otandp.com This designation distinguishes it from its reduced counterpart, glutathione (GSH). otandp.com The transition between GSH and GSSG is a fundamental aspect of the cellular antioxidant defense system. otandp.com GSSG is formed when two molecules of glutathione are linked by a disulfide bond. wikipedia.org

Glutathione itself is a tripeptide, meaning it is composed of three amino acids: glutamate, cysteine, and glycine. nih.gov The defining feature of this compound (GSSG) is the disulfide bond formed between the cysteine residues of two glutathione molecules. researchgate.net This bond is created when glutathione donates a reducing equivalent, typically to neutralize reactive oxygen species. wikipedia.org

Historical Context of Glutathione Redox Research

The understanding of glutathione and its redox partner, this compound, has evolved over more than a century of scientific inquiry.

The journey of understanding glutathione began in 1888 with its discovery by J. de Rey-Pailhade. nih.govnumberanalytics.com However, it was Sir Frederick Gowland Hopkins, a prominent British biochemist, who significantly advanced the field. In 1921, Hopkins rediscovered and isolated glutathione, and by 1929, he had correctly proposed its structure as a tripeptide of glutamic acid, cysteine, and glycine. theglutathioneman.comwikipedia.org This foundational work laid the groundwork for future research into its biochemical functions. theglutathioneman.com

Further research elucidated the critical role of the glutathione redox cycle. The enzyme glutathione peroxidase, which catalyzes the oxidation of GSH to GSSG while reducing harmful peroxides, was first identified in 1957. nih.govfrontiersin.org The subsequent discovery and characterization of glutathione reductase, the enzyme responsible for regenerating GSH from GSSG using NADPH, provided a complete picture of this vital antioxidant system. taylorandfrancis.comwikipedia.org These discoveries highlighted the importance of the GSH/GSSG ratio as a key indicator of cellular oxidative stress. nih.gov

Pervasive Role in Cellular Homeostasis

This compound and the glutathione redox cycle are integral to maintaining cellular homeostasis through several mechanisms. The ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) is a primary indicator of the cell's redox state. nih.gov In healthy cells, the GSH/GSSG ratio is typically high, indicating a reduced environment. otandp.comnih.gov

Under conditions of oxidative stress, the concentration of GSSG increases as GSH is consumed to neutralize reactive oxygen species. otandp.com This shift in the GSH/GSSG ratio can impact a wide range of cellular processes, including gene expression, protein synthesis, and cell proliferation. nih.govnih.gov The accumulation of GSSG is a signal of oxidative stress and can trigger cellular responses to mitigate damage. umich.educreative-proteomics.com The glutathione system, through the interplay of GSH, GSSG, and their associated enzymes, is thus a central regulator of cellular redox signaling and is crucial for protecting cells from oxidative damage. nih.govdoaj.org

Data Tables

Comparison of Reduced Glutathione (GSH) and Oxidized Glutathione (GSSG)

| Feature | Reduced Glutathione (GSH) | Oxidized Glutathione (GSSG) |

|---|---|---|

| Synonyms | Glutathione, L-Glutathione reduced | Glutathione disulfide, this compound |

| Molecular Composition | A single tripeptide (Glutamate, Cysteine, Glycine) | Two glutathione tripeptides linked by a disulfide bond |

| Key Functional Group | Thiol (-SH) group on the cysteine residue | Disulfide (-S-S-) bond between two cysteine residues |

| Primary Role | Antioxidant, reducing agent | Indicator of oxidative stress, product of GSH oxidation |

| Cellular Concentration | High in healthy, non-stressed cells | Low in healthy cells, increases under oxidative stress |

Key Enzymes in the Glutathione Redox Cycle

| Enzyme | Function | Substrates | Products |

|---|---|---|---|

| Glutathione Peroxidase (GPx) | Catalyzes the reduction of hydrogen peroxide or organic hydroperoxides to water or alcohols. | GSH, Hydrogen Peroxide (H2O2) or Organic Hydroperoxide (ROOH) | GSSG, Water (H2O) or Alcohol (ROH) |

| Glutathione Reductase (GR) | Regenerates GSH from GSSG. | GSSG, NADPH | GSH, NADP+ |

Structure

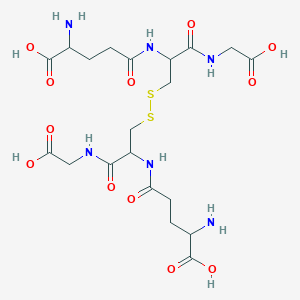

2D Structure

Properties

Molecular Formula |

C20H32N6O12S2 |

|---|---|

Molecular Weight |

612.6 g/mol |

IUPAC Name |

2-amino-5-[[3-[[2-[(4-amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C20H32N6O12S2/c21-9(19(35)36)1-3-13(27)25-11(17(33)23-5-15(29)30)7-39-40-8-12(18(34)24-6-16(31)32)26-14(28)4-2-10(22)20(37)38/h9-12H,1-8,21-22H2,(H,23,33)(H,24,34)(H,25,27)(H,26,28)(H,29,30)(H,31,32)(H,35,36)(H,37,38) |

InChI Key |

YPZRWBKMTBYPTK-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(=O)NC(CSSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)C(=O)NCC(=O)O)C(C(=O)O)N |

Origin of Product |

United States |

Biosynthesis and Metabolic Interconversions of the Glutathione System

Glutathione (B108866) (GSH) Precursor Synthesis

The de novo synthesis of glutathione is a two-step, ATP-dependent process that occurs in the cytosol of all mammalian cells nih.govmdpi.com. This pathway is fundamental for maintaining the intracellular pool of GSH, which is essential for a multitude of cellular functions, including antioxidant defense, detoxification, and the modulation of cell proliferation nih.govresearchgate.net. The synthesis is tightly regulated, primarily by the availability of its constituent amino acids and the activity of the enzymes involved.

Enzymatic Pathways of GSH Formation (e.g., Glutamate-cysteine Ligase, Glutathione Synthetase)

The formation of glutathione is catalyzed by two key enzymes: Glutamate-Cysteine Ligase (GCL) and Glutathione Synthetase (GS) nih.govetprotein.com.

The initial and rate-limiting step in GSH biosynthesis is the ligation of L-glutamate and L-cysteine to form the dipeptide γ-glutamylcysteine wikipedia.orgresearchgate.netwikipedia.org. This reaction is catalyzed by Glutamate-Cysteine Ligase (GCL) , formerly known as γ-glutamylcysteine synthetase nih.govnih.gov. GCL is a heterodimeric enzyme composed of a catalytic subunit (GCLC) and a modifier subunit (GCLM) nih.govnih.gov. The catalytic subunit, GCLC, possesses all the enzymatic activity, while the GCLM subunit plays a regulatory role by lowering the Km for glutamate and increasing the Ki for GSH, making the holoenzyme more efficient nih.gov. This step is unique as it forms a peptide bond via the gamma-carboxyl group of glutamate nih.gov.

The second step involves the addition of glycine to the C-terminal of γ-glutamylcysteine, a reaction catalyzed by Glutathione Synthetase (GS) etprotein.comwikipedia.orgwikipedia.org. This condensation reaction forms the tripeptide γ-L-Glutamyl-L-cysteinyl-glycine, or glutathione wikipedia.org. This enzymatic step requires ATP for the activation of the carboxyl group of γ-glutamylcysteine wikipedia.org.

| Enzyme | Substrates | Product | Key Features |

| Glutamate-Cysteine Ligase (GCL) | L-glutamate, L-cysteine, ATP | γ-glutamylcysteine, ADP, Pi | Rate-limiting step in GSH synthesis; subject to feedback inhibition by GSH nih.govwikipedia.org. |

| Glutathione Synthetase (GS) | γ-glutamylcysteine, Glycine, ATP | Glutathione (GSH), ADP, Pi | The second and final step in the de novo synthesis of GSH etprotein.comwikipedia.org. |

Substrate Availability and Regulation (e.g., Cysteine, Glycine, Glutamate)

The rate of glutathione synthesis is critically dependent on the intracellular availability of its precursor amino acids: cysteine, glycine, and glutamate researchgate.netnih.govnih.gov. Among these, the availability of cysteine is often the rate-limiting factor for GSH synthesis nih.govetprotein.comnih.gov. This is due to its lower intracellular concentration compared to glutamate and glycine etprotein.com. Dietary intake of foods rich in these amino acids, such as whey protein, poultry, and eggs for cysteine, can influence the body's capacity for glutathione synthesis etprotein.cominfinitelabs.com.

The regulation of GSH synthesis is also influenced by feedback inhibition. The end product, GSH, can inhibit the activity of GCL, the rate-limiting enzyme, thereby creating a self-regulating mechanism to maintain homeostasis nih.gov. Furthermore, oxidative stress can induce the expression of the enzymes involved in GSH synthesis, including both subunits of GCL and GS, as a cellular defense mechanism nih.govresearchgate.netnih.gov. This induction is mediated by key transcription factors such as Nrf2/Nrf1, which bind to the antioxidant response element (ARE) in the promoter regions of these genes nih.govmdpi.com.

Oxidation of GSH to Oxiglutathione (GSSG)

The primary function of reduced glutathione (GSH) as an antioxidant is realized through its oxidation to glutathione disulfide (GSSG) wikipedia.org. This conversion is a hallmark of cellular response to oxidative stress and is a key indicator of the cellular redox state wikipedia.orgnih.gov. An increased GSSG-to-GSH ratio is indicative of greater oxidative stress wikipedia.orgyoutube.com. The oxidation of GSH can occur through several mechanisms, ranging from direct interaction with reactive oxygen species to enzyme-catalyzed reactions.

Direct Oxidation by Reactive Oxygen Species (ROS) and Free Radicals

Glutathione can be directly oxidized by a variety of reactive oxygen species (ROS) and free radicals that are generated during normal metabolic processes or in response to environmental stressors nih.gov. These reactive species, such as the hydroxyl radical (•OH) and superoxide anion (O2•−), are highly unstable and readily react with GSH nih.govyoutube.com. In these non-enzymatic reactions, the thiol group (-SH) of two GSH molecules each donates an electron to the ROS, leading to the formation of a disulfide bond between them and generating GSSG youtube.com. This direct scavenging of free radicals is a fundamental aspect of GSH's role in protecting cellular components from oxidative damage nih.gov.

| Enzyme Family | Substrates | Products | Function |

| Glutathione Peroxidase (GPx) | 2 GSH, H₂O₂ (or R-OOH) | GSSG, 2 H₂O (or R-OH) | Catalyzes the reduction of hydrogen peroxide and organic hydroperoxides, a primary defense against oxidative damage medchemexpress.comwikipedia.orgfrontiersin.org. |

Formation of Mixed Disulfides and S-Glutathionylation

In addition to forming GSSG, GSH can also form mixed disulfides with protein cysteine residues in a process known as S-glutathionylation bohrium.comnih.govresearchgate.net. This reversible post-translational modification protects protein thiols from irreversible oxidation during conditions of oxidative stress nih.govresearchgate.netmdpi.com. S-glutathionylation can occur through several mechanisms, including the reaction of a protein thiol with GSSG in a thiol-disulfide exchange reaction, or the reaction of a protein sulfenic acid intermediate with GSH mdpi.comencyclopedia.pub. The formation of these protein-GSH mixed disulfides can alter the protein's function, acting as a regulatory switch in cellular signaling pathways nih.govnih.gov. The amount of mixed disulfides formed is dependent on the intracellular GSH/GSSG ratio bohrium.comnih.gov. Under conditions of increased oxidative stress, where GSSG levels rise, the formation of mixed disulfides is favored bohrium.comnih.govumich.edu. This process is reversible, and the removal of the glutathione moiety, or deglutathionylation, is catalyzed by enzymes such as glutaredoxin mdpi.comencyclopedia.pub.

Reduction of this compound (GSSG) to GSH

Role of Glutathione Reductase (GR)

Glutathione Reductase (GR), also known as glutathione-disulfide reductase (GSR), is a key flavoprotein enzyme that catalyzes the reduction of GSSG to two molecules of GSH. wikipedia.orgfabad.org.tr This reaction is essential for maintaining a high intracellular ratio of GSH to GSSG, which is crucial for the cell's reducing environment and antioxidant defense. wikipedia.orgnih.gov GR is a homodimeric enzyme belonging to the family of disulfide oxidoreductases and is conserved across all kingdoms of life. wikipedia.orgfabad.org.tr

The catalytic mechanism of GR involves a series of electron transfers. The enzyme utilizes a flavin adenine dinucleotide (FAD) prosthetic group and a redox-active disulfide bond within its active site. fabad.org.tracs.org The process begins with the binding of NADPH and the transfer of hydride to FAD, reducing it to FADH₂. These reducing equivalents are then transferred to the enzyme's disulfide bridge. Subsequently, GSSG binds to the active site, and through a disulfide exchange mechanism, the two glutathione molecules are released in their reduced form. acs.orgproteopedia.org

The activity of GR is a significant indicator of oxidative stress within a cell. wikipedia.orgkamiyabiomedical.com Under conditions of increased oxidative challenge, the demand for GSH rises, leading to an upregulation of GR activity to regenerate GSH from GSSG. nih.gov

NADPH-Dependency of GR Activity

The enzymatic activity of Glutathione Reductase is critically dependent on Nicotinamide Adenine Dinucleotide Phosphate (NADPH) as a reducing cofactor. acs.orgreactome.org NADPH provides the necessary electrons for the reduction of the FAD prosthetic group in the GR active site, which is the initial step in the catalytic cycle. fabad.org.trjscimedcentral.com The reaction catalyzed by GR is as follows:

GSSG + NADPH + H⁺ → 2 GSH + NADP⁺ reactome.org

While some studies have shown that NADH can serve as an electron donor for GR in vitro, NADPH is the physiologically significant coenzyme, exhibiting a much higher affinity and reaction rate. fabad.org.trjscimedcentral.com The cellular pool of NADPH is primarily maintained through the pentose phosphate pathway, highlighting a direct link between carbohydrate metabolism and the antioxidant defense system. taylorandfrancis.com

Glutaredoxin System in Disulfide Reduction

In addition to the direct reduction of GSSG by Glutathione Reductase, the glutaredoxin (GRX) system plays a crucial role in the reduction of protein disulfide bonds and glutathionylated proteins. nih.govnih.gov Glutaredoxins are small, ubiquitous oxidoreductases that utilize the reducing power of GSH. ebi.ac.uk

The glutaredoxin system consists of glutathione, glutathione reductase (to maintain the GSH pool), and glutaredoxin itself. nih.gov Glutaredoxins catalyze dithiol or monothiol reactions to reduce disulfide bonds in target proteins. ebi.ac.ukpnas.org In the dithiol mechanism, the two active site cysteines of glutaredoxin directly reduce the target disulfide, becoming oxidized in the process. This oxidized glutaredoxin is then reduced by two molecules of GSH, forming GSSG, which is subsequently recycled by Glutathione Reductase. researchgate.net

The monothiol mechanism involves the reduction of a mixed disulfide between a protein and glutathione (protein-SSG). pnas.org This system is particularly important for deglutathionylation, a key post-translational modification that regulates protein function in response to oxidative stress. nih.gov The glutaredoxin system, therefore, works in concert with glutathione reductase to maintain the cellular thiol-disulfide balance. nih.gov

Interplay with Other Metabolic Pathways

Integration with Sulfur Metabolism

The biosynthesis of glutathione itself is fundamentally dependent on the availability of sulfur-containing amino acids, primarily cysteine. nih.gov Therefore, the entire glutathione system, including the regeneration of GSH from GSSG, is integrated with sulfur metabolism. nih.gov Plants and other organisms assimilate inorganic sulfate and convert it into cysteine, which then serves as a precursor for glutathione synthesis. nih.gov

In mammals, the metabolism of sulfur-containing compounds, such as homocysteine and cysteine, is crucial for maintaining the glutathione pool. mdpi.com The transsulfuration pathway, which converts methionine to cysteine, is a key source of the cysteine required for glutathione synthesis. mdpi.com Furthermore, hydrogen sulfide (H₂S), a gaseous signaling molecule produced from cysteine, can influence the redox state of glutathione and interact with the glutathione system. mdpi.comyoutube.com The levels of reduced and oxidized glutathione are thus influenced by the flux through these sulfur metabolic pathways.

Relationship with Purine Metabolism

The relationship between this compound and purine metabolism is primarily indirect but significant, revolving around the role of purine derivatives in influencing glutathione levels and the requirement of NADPH for GSSG reduction. nih.gov Several purine derivatives, such as caffeine and uric acid, have been shown to possess neuroprotective properties that are mediated, in part, through their ability to increase neuronal glutathione levels. nih.govnih.gov

These purine derivatives can enhance the uptake of cysteine, a rate-limiting substrate for glutathione synthesis, thereby boosting the cellular GSH pool. nih.gov An increased GSH pool can better counteract oxidative stress, leading to a lower steady-state level of GSSG.

Furthermore, the reduction of GSSG by Glutathione Reductase is dependent on NADPH, which can be generated from pathways linked to purine metabolism. For instance, the pentose phosphate pathway, a major source of NADPH, produces ribose-5-phosphate, a precursor for purine nucleotide synthesis. This metabolic link ensures that the capacity to regenerate GSH from GSSG is coordinated with nucleotide metabolism and cell proliferation.

Modulation of Amino Acid Metabolism

This compound (GSSG), the oxidized form of glutathione (GSH), plays a significant role in the modulation of amino acid metabolism. The biosynthesis of GSH itself is dependent on the availability of its constituent amino acids: glutamate, cysteine, and glycine embopress.orgnih.govmdpi.com. The synthesis is a two-step enzymatic process catalyzed by glutamate-cysteine ligase (GCL) and glutathione synthetase (GS) nih.govmdpi.com. The availability of cysteine is often the rate-limiting factor in GSH synthesis nih.gov.

The interplay between the glutathione system and amino acid metabolism is complex. For instance, the gut microbiota can influence the host's amino acid and glutathione metabolism. Studies in mice have shown that the presence of gut microbiota affects the metabolism of amino acids, which in turn leads to modifications in glutathione metabolism embopress.org. This suggests that external factors can modulate the internal balance of amino acids and glutathione.

Furthermore, the metabolism of sulfur-containing amino acids, methionine and cysteine, is intricately linked to the glutathione system. Methionine can be converted to cysteine through the transsulfuration pathway, providing a crucial precursor for GSH synthesis. Dysregulation of sulfur amino acid metabolism can lead to alterations in glutathione levels and is associated with oxidative stress mdpi.com.

The transport of amino acids is also connected to glutathione homeostasis. The excitatory amino acid carrier 1 (EAAC1), a glutamate transporter, is influenced by the cellular redox state, which is largely maintained by the GSH/GSSG ratio mdpi.com. Oxidative modification of cysteine residues in EAAC1 can alter its glutamate transport activity mdpi.com.

| Key Aspect | Description |

| Precursor Availability | The synthesis of glutathione is directly dependent on the cellular pools of glutamate, cysteine, and glycine. |

| Gut Microbiota Influence | The composition of the gut microbiota can alter host amino acid metabolism, subsequently impacting glutathione levels. |

| Sulfur Amino Acid Metabolism | The metabolic pathways of methionine and cysteine are critical for providing the necessary precursors for glutathione synthesis. |

| Amino Acid Transport | The function of certain amino acid transporters, such as EAAC1, is modulated by the cellular redox environment maintained by glutathione. |

Connections to Lipid Peroxidation

This compound is intrinsically linked to the process of lipid peroxidation, a key indicator of oxidative stress. Lipid peroxidation is the oxidative degradation of lipids, which can lead to cell damage. The glutathione system, particularly the enzyme glutathione peroxidase (GPx), plays a crucial role in mitigating lipid peroxidation nih.govmdpi.com.

GPx catalyzes the reduction of lipid hydroperoxides to their corresponding alcohols and reduces free hydrogen peroxide to water, using GSH as a reducing agent in the process, which leads to the formation of GSSG. This action directly inhibits the propagation of lipid peroxidation nih.gov. Research has shown that glutathione peroxidase activity can prevent the loss of polyunsaturated fatty acids in membranes under peroxidizing conditions nih.gov.

An increase in lipid peroxidation, often measured by levels of malondialdehyde (MDA), is associated with a variety of pathological conditions and aging nih.gov. Studies have shown that an age-related increase in lipid peroxidation is accompanied by an induction of enzymes involved in the detoxification of lipid peroxides, including those in the glutathione system nih.gov.

The depletion of GSH is a key factor that can exacerbate lipid peroxidation. Low levels of GSH are associated with increased susceptibility to ferroptosis, a form of cell death characterized by iron-dependent lipid peroxidation mdpi.com. This underscores the importance of maintaining a healthy GSH/GSSG ratio to protect against oxidative damage to lipids.

| Factor | Role in Lipid Peroxidation |

| Glutathione Peroxidase (GPx) | An enzyme that reduces lipid hydroperoxides and hydrogen peroxide, thereby inhibiting lipid peroxidation. |

| Glutathione (GSH) | Acts as a cofactor for GPx and a direct scavenger of reactive oxygen species that initiate lipid peroxidation. |

| This compound (GSSG) | The oxidized form of glutathione, produced during the detoxification of lipid peroxides by GPx. |

| Malondialdehyde (MDA) | A marker of lipid peroxidation; its levels can be influenced by the activity of the glutathione system. |

Molecular Mechanisms and Cellular Functions of Oxiglutathione

Central Role in Redox Homeostasis

Redox homeostasis is the maintenance of a stable balance between oxidants and antioxidants within a cell. This equilibrium is crucial for normal cellular function, and its disruption, known as oxidative stress, is implicated in numerous pathological conditions. nih.govresearchgate.net The glutathione (B108866) system, and specifically the interplay between its reduced (GSH) and oxidized (oxiglutathione, GSSG) forms, is a cornerstone of this homeostatic mechanism. researchgate.netnih.gov

The ratio of reduced glutathione (GSH) to its oxidized form, this compound (GSSG), is a primary and sensitive indicator of the cellular redox environment and oxidative stress. nih.govacib.at In healthy, resting cells, the vast majority of the glutathione pool is in the reduced GSH form, with the GSH/GSSG ratio typically exceeding 100:1. nih.govacib.atstratech.co.uk This highly reduced state is actively maintained by the enzyme glutathione reductase, which catalyzes the NADPH-dependent reduction of GSSG back to two molecules of GSH. patsnap.com

When cells are exposed to increased levels of reactive oxygen species (ROS) or other oxidative insults, GSH is consumed in detoxification reactions, primarily catalyzed by glutathione peroxidase, leading to the formation of GSSG. researchgate.netacib.at This causes the GSH/GSSG ratio to decrease significantly. In models of oxidative stress, this ratio can drop to 10:1 or even 1:1, signifying a substantial shift towards an oxidizing environment. nih.govstratech.co.uk Consequently, monitoring the GSH/GSSG ratio is a widely used method for evaluating cellular toxicity and oxidative stress in both research and clinical contexts. nih.govstratech.co.uk

Table 1: The GSH/GSSG Ratio as a Cellular Redox Indicator

| Cellular State | Typical GSH:GSSG Ratio | Implication |

| Healthy / Resting | > 100:1 | Highly reducing environment, normal homeostasis. nih.govacib.at |

| Oxidative Stress | 10:1 to 1:1 | Oxidizing environment, potential for cellular damage. nih.govstratech.co.uk |

| Apoptosis | Decreased Ratio | Sustained redox imbalance contributing to cell death. mdpi.com |

A shift in the GSH/GSSG ratio directly translates to a change in the cellular redox potential. For instance, an increase in this compound concentration makes the redox potential more oxidizing (less negative). researchgate.net This modulation is not merely a passive consequence of stress but a fundamental mechanism of cellular control. researchgate.net Research has shown that physiologic stimuli, such as cellular differentiation, can induce significant changes in the 2GSH/GSSG redox potential, sufficient to alter the activity of redox-sensitive proteins and control cell phenotype. researchgate.net The redox environment within specific cellular compartments also varies; for example, the endoplasmic reticulum has a more oxidizing environment (GSH/GSSG ratio of 1:1 to 3:1) compared to the cytosol, which is necessary for proper protein folding and disulfide bond formation. nih.govscienceopen.com

Involvement in Cellular Signaling Pathways

Beyond its role in bulk redox buffering, the glutathione system, including this compound, is an active participant in redox signaling. nih.govnih.gov Changes in the GSH/GSSG ratio and the subsequent modification of proteins can act as a biological switch, modulating signaling cascades that control inflammation, cell proliferation, and death. patsnap.comnih.govresearchgate.net

The activity of numerous transcription factors, which are proteins that regulate gene expression, is sensitive to the cellular redox state. nih.gov Nuclear Factor-kappa B (NF-κB) is a prominent example. patsnap.comnih.gov NF-κB controls the expression of genes involved in inflammation, immunity, and cell survival. nih.govmdpi.com Under conditions of oxidative stress, which are marked by an increase in this compound, the signaling pathways leading to NF-κB activation can be modulated. researchgate.netnih.gov

One key regulatory mechanism is the reversible S-glutathionylation of specific cysteine residues on proteins within the NF-κB pathway. researchgate.netmdpi.com S-glutathionylation is the formation of a mixed disulfide bond between a protein thiol and a molecule of glutathione. mdpi.com This modification can alter a protein's function. mdpi.com For instance, S-glutathionylation of IκB kinase (IKK), a key enzyme in the NF-κB pathway, can inhibit its activity, thereby suppressing NF-κB-mediated gene transcription. researchgate.net Similarly, transcription factors like activator protein-1 (AP-1) are also regulated by the redox environment, where S-glutathionylation of cysteine residues in their DNA-binding domains can inhibit their function. researchgate.nettorvergata.it This demonstrates how shifts toward an oxidizing state, reflected by increased this compound, can directly influence the genetic programming of the cell.

Nitroxidative stress arises from an excess of reactive nitrogen species (RNS), such as nitric oxide (NO) and the highly reactive peroxynitrite. researchgate.netmdpi.com The glutathione system is integral to the cellular defense against this form of stress. researchgate.net GSH can directly react with and detoxify RNS like peroxynitrite. mdpi.comnih.gov

The interplay between the glutathione system and nitric oxide signaling is complex. S-nitrosoglutathione (GSNO), formed from the reaction of GSH and nitric oxide derivatives, is a stable carrier and donor of nitric oxide. nih.gov It can transfer its nitroso group to protein thiols in a process called S-nitrosylation, another critical post-translational modification involved in cell signaling. nih.govmdpi.com The denitrosylation of proteins, which reverses this signal, can be facilitated by GSH. mdpi.com Therefore, the balance between GSH and this compound influences not only oxidative stress but also the signaling pathways governed by nitric oxide.

The cellular redox state, maintained by the GSH/oxiglutathione balance, is fundamental for the synthesis and structural integrity of essential macromolecules like proteins and DNA. patsnap.com Oxidative stress can cause significant damage to these molecules, leading to loss of protein function and mutations in DNA. nih.gov

Glutathione contributes to the protection of protein structure and function. The process of S-glutathionylation, which increases as the GSH/GSSG ratio falls, can protect critical protein cysteine residues from irreversible oxidation. nih.govmdpi.com This reversible modification acts as a protective cap until the redox balance is restored. mdpi.com Furthermore, maintaining a reduced environment is crucial for the proper folding of many proteins. patsnap.com

The integrity of DNA is also safeguarded by the glutathione system. patsnap.com GSH helps to prevent oxidative damage to DNA bases. patsnap.com A depletion of GSH and a corresponding rise in this compound are associated with increased susceptibility to DNA damage, which can impair DNA synthesis and compromise genomic integrity. patsnap.commdpi.com

Table 2: Summary of this compound's Regulatory Roles

| Cellular Process | Role of this compound (GSSG) & Glutathione System | Key Mechanisms |

| Redox Homeostasis | The GSH/GSSG ratio serves as a key biomarker of cellular oxidative stress. nih.gov | Increased GSSG indicates a shift to an oxidizing environment. stratech.co.uk |

| Cellular Signaling | Modulates the activity of redox-sensitive transcription factors like NF-κB and AP-1. nih.govresearchgate.net | S-glutathionylation of key signaling proteins and transcription factors. researchgate.netmdpi.com |

| Nitroxidative Stress | Participates in the response to reactive nitrogen species. researchgate.netmdpi.com | Direct reaction with RNS; involvement in S-nitrosylation/denitrosylation cycles. nih.govmdpi.com |

| Macromolecule Integrity | Protects proteins and DNA from oxidative damage. patsnap.com | Protective S-glutathionylation of proteins; maintaining a reduced environment for synthesis. patsnap.commdpi.com |

Modulation of Mitochondrial Function and Cellular Energy Production

This compound, also known as glutathione disulfide (GSSG), plays a critical role in the modulation of mitochondrial function and cellular energy production. The ratio of its reduced form, glutathione (GSH), to GSSG is a key indicator of the cellular redox state, with a higher concentration of GSSG signaling a shift towards oxidative stress. wikipedia.org Under normal physiological conditions, GSH is the predominant form, accounting for over 98% of the total glutathione pool. mdpi.com However, during periods of intense oxidative stress, GSSG levels rise, significantly impacting mitochondrial bioenergetics. mdpi.com

Mitochondria are central to cellular energy production through the process of oxidative phosphorylation (OXPHOS), which occurs in the electron transport chain (ETC) located on the inner mitochondrial membrane. mdpi.com This process, while essential for generating adenosine (B11128) triphosphate (ATP), is also a major source of reactive oxygen species (ROS). mdpi.com The mitochondrial pool of glutathione (mGSH) is the primary defense against ROS within this organelle. nih.gov

An accumulation of GSSG within the mitochondrial matrix contributes to mitochondrial dysfunction in several ways. nih.gov The uncontrolled generation of GSSG can lead to the glutathionylation of mitochondrial proteins, a process involving the formation of mixed disulfides between glutathione and protein cysteine residues. nih.gov This modification can alter the function of key enzymes and structural proteins, including those involved in the OXPHOS system, leading to impaired ATP synthesis. nih.gov Furthermore, since GSSG is not readily exported from the mitochondria, its accumulation signifies a burden on the mitochondrial glutathione reductase, the enzyme responsible for recycling GSSG back to GSH using NADPH as a reducing equivalent. nih.gov A depletion of the NADPH pool further compromises the antioxidant capacity of the mitochondria. This cascade of events, characterized by an increased GSSG/GSH ratio, can lead to decreased mitochondrial respiration, reduced ATP production, and ultimately, mitochondrial dysfunction. mdpi.com

| Key Process | Effect of Increased this compound (GSSG) | Reference(s) |

| Oxidative Phosphorylation (OXPHOS) | Impairment of electron transport chain complexes. | mdpi.com |

| ATP Synthesis | Decreased production of cellular energy (ATP). | mdpi.com |

| Protein Function | Altered function of mitochondrial proteins via glutathionylation. | nih.gov |

| Redox Balance | Shift towards an oxidative state, increased ROS levels. | wikipedia.org |

Participation in Cell Fate Processes

The redox state of the cell, heavily influenced by the balance between GSH and this compound, is a critical determinant of cell fate, influencing processes such as ferroptosis, autophagy, proliferation, and apoptosis.

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. The glutathione system is central to the prevention of ferroptosis, primarily through the action of the enzyme glutathione peroxidase 4 (GPX4). GPX4 utilizes GSH to reduce and detoxify lipid hydroperoxides, thereby preventing their accumulation and the subsequent chain reaction of lipid peroxidation that damages cellular membranes. frontiersin.org

An increase in the level of this compound relative to GSH is indicative of a depleted GSH pool, which directly compromises the cell's ability to defend against ferroptosis. When GSH levels fall, GPX4 activity is inhibited, leading to an accumulation of lipid ROS and the execution of the ferroptotic death pathway. frontiersin.org Mitochondria are a significant site for the accumulation of lipid hydroperoxides and are highly sensitive to ferroptotic stimuli. nih.govmdpi.com Inhibition of mitochondrial GSH transport, leading to mGSH depletion, exacerbates ferroptosis. nih.gov Therefore, a high this compound level is a key biochemical feature of cells undergoing ferroptosis.

Autophagy is a cellular degradation process that removes damaged organelles and protein aggregates to maintain cellular homeostasis. The redox status of the cell, including the GSH/GSSG ratio, plays a significant role in regulating this process. A shift towards a more oxidizing environment, characterized by an increase in this compound, can act as a signal to trigger autophagy. nih.gov

Studies have shown that a decrease in intracellular GSH levels can induce autophagy in various cell types. nih.govfrontiersin.org This response is considered an adaptive mechanism to cope with stress. mdpi.com Specifically, the regulation of mitophagy, the selective autophagic removal of damaged mitochondria, can be regulated by the intracellular glutathione content, independent of general autophagy. mdpi.comnih.gov For instance, depleting the glutathione pool can stimulate mitophagy, suggesting that the redox state within the mitochondria is a critical checkpoint for their quality control. nih.gov The oxidation of specific autophagy-related proteins, such as ATG4, by ROS can also modulate the autophagic process, providing a direct link between the redox environment and the core autophagy machinery. mdpi.com

| Cell Fate Process | Role of this compound (GSSG) | Research Findings | Reference(s) |

| Ferroptosis | Promoter | Increased GSSG indicates GSH depletion, leading to GPX4 inactivation and lipid peroxidation. | frontiersin.orgnih.gov |

| Autophagy | Inducer | Increased GSSG and a more oxidizing environment can signal the initiation of autophagy and mitophagy. | mdpi.comnih.govfrontiersin.org |

| Apoptosis | Inducer | High levels of GSSG can directly activate apoptotic signaling pathways (e.g., MAPK). | mdpi.comnih.gov |

| Cell Proliferation | Inhibitor | An oxidative shift (high GSSG) is associated with decreased cell proliferation. | nih.gov |

The balance between cell proliferation and apoptosis is tightly regulated, and the cellular redox environment is a key modulator of this balance. While low levels of ROS can promote cell proliferation, higher concentrations, which lead to an accumulation of this compound, are associated with growth arrest and the induction of apoptosis (programmed cell death). nih.govresearchgate.net

An increased GSSG/GSH ratio signifies a state of oxidative stress that can trigger apoptotic signaling cascades. nih.gov Research has indicated that GSSG can directly induce apoptosis by activating the stress-activated protein kinases/mitogen-activated protein kinase (MAPK) pathway. mdpi.com The mitochondria play a central role in the intrinsic apoptotic pathway. Depletion of the mitochondrial GSH pool is a critical early event in apoptosis, leading to increased mitochondrial ROS production, damage to the mitochondrial membrane, and the release of pro-apoptotic factors like cytochrome c into the cytosol. mdpi.com This release initiates a caspase cascade that culminates in cell death. Conversely, maintaining a high nuclear-to-cytosol GSH ratio has been associated with favoring cell proliferation, highlighting the importance of compartmentalized glutathione pools in directing cell fate. nih.gov

Role in Immune System Function

The proper functioning of the immune system is critically dependent on the maintenance of a balanced redox state in immune cells. nih.gov this compound and its reduced counterpart, glutathione, are central to this regulation. The immune response requires a delicate balance; for example, while high levels of GSH favor the DNA synthetic response required for T-lymphocyte proliferation, certain signaling pathways involved in the immune response are actually enhanced by more oxidative conditions. nih.govnih.gov

Glutathione is essential for the function of lymphocytes, the frontline cells of the adaptive immune system. ejmoams.com It is involved in T-cell proliferation, cytokine production, and the activation of macrophages. patsnap.com The redox environment influences the expression of genes involved in inflammation and the immune response, partly through the modulation of transcription factors like Nuclear Factor-kappa B (NF-κB). patsnap.com Therefore, significant shifts in the GSH/GSSG ratio can have profound effects on immune function. A deficiency in glutathione can impair the immune response, while an appropriate balance is necessary for a robust defense against pathogens and the regulation of inflammation. mdpi.com

Research Methodologies for Oxiglutathione Analysis

Quantitative Determination Techniques

A range of methods are employed for the quantitative analysis of oxiglutathione, from chromatographic and mass spectrometric techniques to specialized enzymatic and electrochemical assays.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the separation and quantification of GSSG. To prevent the auto-oxidation of reduced glutathione (B108866) (GSH) into GSSG during sample preparation, which can lead to an overestimation of GSSG, an alkylating agent such as N-ethylmaleimide (NEM) is often used. nih.govmdpi.com This ensures the accurate measurement of the endogenous GSSG levels.

Various detection methods can be coupled with HPLC for GSSG analysis. Ultraviolet (UV) detection is a common approach, with monitoring typically performed at a wavelength of 200 nm. sielc.comtandfonline.com One method utilized a reverse-phase Primesep 100 column with a mobile phase consisting of acetonitrile, water, and sulfuric acid. sielc.com Another rapid method for ocular lens analysis employed an isocratic solvent system of 3% methanol and 10 mM potassium phosphate (pH 3.0) and achieved a detection limit of 10 pmoles. tandfonline.com

Electrochemical detection offers a sensitive alternative, allowing for the simultaneous measurement of GSH, GSSG, and S-nitrosoglutathione (GSNO) without the need for derivatization. nih.gov Additionally, HPLC methods with fluorescence detection provide high sensitivity for analyzing GSSG levels in biological samples, such as plant cell cultures. nih.govmdpi.com

Table 1: Comparison of a selection of HPLC Methods for this compound (GSSG) Quantification

| Detection Method | Column Type | Mobile Phase | Key Features | Reference |

|---|---|---|---|---|

| UV-Visible | Primesep 100 | Acetonitrile/Water/Sulfuric Acid | Monitors at 200 nm. | sielc.com |

| UV | Microsorb-MV | 3% Methanol, 10 mM Potassium Phosphate (pH 3.0) | Rapid analysis, detection limit of 10 pmoles. | tandfonline.com |

| Electrochemical | Not specified | Not specified | Simultaneous measurement of GSH, GSSG, and GSNO without derivatization. | nih.gov |

| Fluorescence | Not specified | Not specified | High sensitivity for plant cell culture analysis. | nih.gov |

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), offers a highly sensitive and specific method for the direct and simultaneous quantification of both reduced and oxidized glutathione. uky.edu This technique is valuable for accurately determining the GSH/GSSG ratio, a key indicator of oxidative stress. springernature.comnih.gov LC-MS/MS assays can be applied to a variety of biological matrices. springernature.comnih.gov

Method validation studies have established the reliability of LC-MS/MS for GSSG analysis. In one study, the lower limit of quantitation (LLOQ) for GSSG was determined to be 1.0 ng/mL, with a lower limit of detection (LLOD) of 0.5 ng/mL. uky.eduuky.edu Another validation reported a linear range of 0.01-50μM for GSSG, with an LLOQ of 0.0625μM. researchgate.net To enhance accuracy, stable isotope-labeled internal standards for GSSG are often utilized. mdpi.comnih.gov

Table 2: Performance Characteristics of Selected LC-MS/MS Methods for GSSG Quantification

| Parameter | Value | Reference |

|---|---|---|

| Lower Limit of Quantitation (LLOQ) | 1.0 ng/mL | uky.eduuky.edu |

| Lower Limit of Detection (LLOD) | 0.5 ng/mL | uky.eduuky.edu |

| Linear Range | 0.01 - 50 µM | researchgate.net |

| Lower Limit of Quantitation (LLOQ) | 0.0625 µM | researchgate.net |

Fluorescent detection methods provide a sensitive means of quantifying GSSG. One common approach involves the use of o-phthalaldehyde (OPA), a fluorescent probe that reacts with glutathione. researchgate.net To specifically measure GSSG, reduced glutathione (GSH) is first complexed with N-ethylmaleimide (NEM). researchgate.net The GSSG is then reduced to GSH, which subsequently reacts with OPA to produce a fluorescent product that can be measured. researchgate.netnih.gov This method has a detection limit of 20 pmol. nih.govresearchgate.net

Another fluorometric method utilizes a proprietary non-fluorescent dye that becomes highly fluorescent upon direct reaction with glutathione. abcam.com This assay can detect GSSG concentrations as low as 10 nM and is adaptable for high-throughput screening in 96-well or 384-well plate formats. abcam.com Ratiometric fluorescent probes have also been developed for the quantitative imaging of glutathione in live cells, allowing for dynamic measurements of GSH levels. acs.org

Enzymatic assays for GSSG are typically based on an enzymatic recycling method. nih.govspringernature.com In this system, glutathione reductase (GR) catalyzes the reduction of GSSG to GSH in the presence of nicotinamide adenine dinucleotide phosphate (NADPH). springernature.comraybiotech.com The rate of NADPH consumption, or the production of a colored product from a subsequent reaction, is proportional to the GSSG concentration.

One common variation involves the oxidation of GSH by 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to form the yellow derivative 5'-thio-2-nitrobenzoic acid (TNB), which can be measured spectrophotometrically at 412 nm. nih.govspringernature.com The GSSG formed in this reaction is then recycled back to GSH by glutathione reductase and NADPH, amplifying the signal. nih.govspringernature.com These assays are known for their simplicity, convenience, and sensitivity, with detection limits as low as 0.103 nM in a 96-well plate format. nih.govresearchgate.net

Another approach couples the enzymatic recycling of GSSG to a bioluminescent detection of NADPH consumption, offering sensitivity at the picomole level. nih.gov In this method, GSSG levels in rat liver and kidney were measured in the range of 76 to 215 and 52 to 170 nmol/g wet weight, respectively. nih.gov

Electrochemical sensors offer a rapid and sensitive platform for the detection of this compound. One type of sensor utilizes a molecularly imprinted polymer film on a glassy carbon electrode. rsc.org This sensor demonstrated a linear relationship between oxidation currents and GSSG concentrations in the range of 0–8 × 10−7 mol L−1, with a detection limit of 1.8 × 10−9 mol L−1. rsc.org

Another approach involves the development of electrochemical biosensors. For instance, a sensor fabricated with a bimetallic nickel-gold (Ni-Au) nanocomposite and immobilized glutathione reductase (GR) enzyme showed a broad linear detection range from 1 fM to 1 μM. nih.gov This sensor had a limit of detection (LOD) of 6.8 fM and a limit of quantification (LOQ) of 20.41 fM. nih.gov Other electrochemical sensors have been developed using materials such as gold-platinum nanoparticles and silver-based metal organic frameworks, demonstrating high sensitivity and selectivity for glutathione detection. nih.govnih.gov

Table 3: Characteristics of Various Electrochemical Sensors for Glutathione Detection

| Sensor Type | Linear Detection Range | Limit of Detection | Reference |

|---|---|---|---|

| Molecularly Imprinted Polymer | 0–8 × 10−7 mol L−1 | 1.8 × 10−9 mol L−1 | rsc.org |

| Ni-Au Nanocomposite with GR | 1 fM - 1 µM | 6.8 fM | nih.gov |

| Gold-Platinum Nanoparticles | 0.1–11 µmol/L | 0.051 µM | nih.gov |

| Silver-Based Metal Organic Framework | 0.1 nM - 1 µM | 0.018 nM | nih.gov |

Capillary electrophoresis (CE) provides a high-resolution separation technique for the analysis of GSSG. Capillary zone electrophoresis (CZE) coupled with laser-induced fluorescence has been employed for the sensitive detection of both GSH and GSSG. oup.com Direct ultraviolet (UV) detection is another method used in conjunction with CE for the quantification of underivatized GSH and GSSG in biological samples like tissues and mitochondria. oup.comresearchgate.net

A developed CE method for whole blood analysis reported a total analysis time of 8 minutes. nih.gov This method achieved a quantification limit of 1.5 µM for GSSG, with between-run precision levels of 3.2%. nih.gov The accuracy of the GSSG analysis was found to be 103%. nih.gov The use of pH-mediated stacking in CE can enhance the sensitivity of the analysis. nih.gov

Cellular and Tissue Sample Preparation for Analysis

The accurate measurement of this compound (GSSG) and its reduced counterpart, glutathione (GSH), is highly dependent on the meticulous preparation of cellular and tissue samples. A primary challenge is the auto-oxidation of GSH to GSSG during sample handling, which can lead to an overestimation of GSSG levels. To mitigate this, specific protocols are employed to preserve the in vivo redox state.

Key Steps in Sample Preparation:

Rapid Harvesting and Quenching: To halt metabolic activity and prevent artefactual oxidation, cells and tissues are harvested and immediately processed at low temperatures (on ice or at 4°C). Tissues are often snap-frozen in liquid nitrogen.

Protein Precipitation: Proteins can interfere with analysis and may contain thiol groups that can undergo exchange reactions. Therefore, deproteinization is a crucial step. This is typically achieved by adding acids such as 5-sulfosalicylic acid (SSA) or metaphosphoric acid (MPA), which precipitate larger proteins while leaving smaller molecules like glutathione in the supernatant.

Alkylation of Free Thiols: To prevent the oxidation of GSH during and after sample preparation, a thiol-alkylating agent such as N-ethylmaleimide (NEM) is often added. This step is critical for accurately measuring the existing GSSG pool without contamination from newly formed GSSG.

Tissue-Specific Considerations:

For tissue samples, homogenization is required to release intracellular contents. This is performed in a suitable buffer, often containing antioxidants and chelating agents like EDTA to inhibit metal-catalyzed oxidation. The homogenate is then centrifuged to remove cellular debris and precipitated proteins.

Plasma sample preparation also requires immediate steps to prevent coagulation and thiol oxidation. Blood is collected in tubes containing anticoagulants and chelating agents. The plasma is then separated by centrifugation and treated with a protein precipitating agent.

The stability of prepared samples is also a consideration. While some reports suggest stability at -80°C for extended periods, others have noted significant degradation of GSH even at low temperatures, emphasizing the need for prompt analysis.

Integration with Metabolomics and Proteomics Approaches

The study of this compound is increasingly integrated into broader systems biology approaches like metabolomics and proteomics to gain a comprehensive understanding of cellular redox regulation.

Metabolomics:

Metabolomics involves the large-scale profiling of small molecule metabolites in a biological system. In the context of this compound, metabolomic analyses can reveal global changes in the metabolome that are associated with oxidative stress. By simultaneously measuring this compound and other related metabolites, researchers can identify pathways that are impacted by redox imbalances. For instance, a multiomics approach in aging muscle stem cells identified glutathione metabolism as a significantly perturbed pathway, with a notable depletion of GSH.

Proteomics:

Proteomics focuses on the large-scale study of proteins, including their expression, modifications, and interactions. A key area where this compound research intersects with proteomics is in the study of S-glutathionylation, a reversible post-translational modification where glutathione forms a mixed disulfide with a cysteine residue on a protein. This modification can alter protein function and is a critical mechanism in redox signaling.

Mass spectrometry-based proteomics has become an indispensable tool for identifying and quantifying S-glutathionylated proteins. Advanced techniques allow for the site-specific identification of S-glutathionylation, providing detailed insights into how oxidative stress impacts protein function. For example, a combined proteomics and metabolomics approach in prostate cancer cells revealed that the knockdown of the enzyme peroxidasin led to increased oxidative stress and changes in pathways associated with it.

The integration of these "omics" approaches provides a more holistic view of the role of this compound in cellular physiology and pathology, enabling the identification of novel biomarkers and therapeutic targets.

In Vitro and In Vivo Model Systems for Study

A variety of model systems are utilized to investigate the roles and dynamics of this compound in biological processes. These models range from cultured cells to whole organisms, each offering unique advantages for studying redox biology.

Mammalian cell lines are a fundamental tool for studying cellular responses to oxidative stress and the role of the glutathione system. They provide a controlled environment to investigate the biochemical pathways involving this compound.

Commonly Used Cell Lines: Various cell lines derived from different tissues and species, including human, rat, mouse, and hamster, have been used to study glutathione metabolism. Examples include Chinese Hamster Ovary (CHO) cells and Human Embryonic Kidney (HEK-293) cells.

Genetic Manipulation: A significant advantage of cell lines is the ability to genetically manipulate them. For instance, researchers have overexpressed enzymes like glutathione peroxidase in cell lines to study their impact on radiosensitivity and oxidative stress resistance.

Redox Biosensors: Genetically encoded redox biosensors, such as redox-sensitive green fluorescent proteins (roGFPs), can be expressed in cell lines to monitor real-time changes in the glutathione redox state within living cells.

Research Findings: Studies using mammalian cell lines have demonstrated that all tested lines contain significant amounts of glutathione and express glutathione S-transferase activities, although the levels can vary between cell lines. These models have been instrumental in elucidating the role of glutathione in detoxifying xenobiotics and protecting against cellular damage.

Table 1: Glutathione Levels in Various Mammalian Cell Lines

| Cell Line | Species | Tissue of Origin | Glutathione (nmol/mg protein) |

| CHO-K1 | Hamster | Ovary | Varies with culture conditions |

| HEK-293 | Human | Kidney | Varies with culture conditions |

| Sup-T1 | Human | Lymphoblast | ~8-fold increase with genetic modification |

| AA8 | Hamster | Ovary | ~30-fold increase with genetic modification |

Data compiled from various sources for illustrative purposes.

Animal models are indispensable for studying the physiological and pathological roles of this compound in a whole-organism context.

Mouse Models: Mice are the most commonly used mammalian model in glutathione research. Various genetically engineered mouse models have been developed, including those with deficiencies in glutathione synthesis enzymes, to study the consequences of glutathione depletion. These models have been crucial in understanding the role of glutathione in embryonic development, neurodegenerative diseases, and cancer. For example, studies in wobbler mice, a model for amyotrophic lateral sclerosis (ALS), have shown deficient glutathione metabolism in various tissues.

Zebrafish and Axolotl Models: While less common than mice, aquatic models like zebrafish and axolotl offer unique advantages, such as rapid development and transparent embryos, which facilitate in vivo imaging of cellular processes, including oxidative stress.

Research Findings from Animal Models:

Constitutively high levels of glutathione can be embryonically lethal in mice, highlighting the importance of tightly regulated glutathione homeostasis.

Animal models of solid tumors have shown that the glutathione system plays a significant role in protecting the tumor microenvironment from oxidative stress, thereby promoting tumor growth.

Studies on liver toxicity in mice have demonstrated the protective role of glutathione against damage induced by chemicals like 1,4-dioxane.

Plants and microorganisms also rely on the glutathione system to manage oxidative stress and respond to environmental challenges.

Plant Models: The interaction between plants and pathogens is often associated with changes in cellular redox status. Studies in plants have shown that glutathione levels and the activity of glutathione-related enzymes are modulated during viral infections. For instance, resistant tobacco plants exhibit an increase in GSH levels in response to tobacco mosaic virus (TMV) infection. Overproduction of glutathione in tobacco mutants has been shown to enhance resistance to TMV.

Microbial Systems: Microorganisms, including bacteria and yeast, utilize glutathione for various cellular processes, including protection against oxidative and other stresses. They serve as simpler model systems to study the fundamental biochemistry of glutathione metabolism.

Emerging Research Directions and Interdisciplinary Perspectives

Oxiglutathione in Oxidative Stress Adaptation and Resilience

Cellular adaptation to oxidative stress is a dynamic process crucial for survival, and this compound (GSSG) is at the heart of this response. Under normal physiological conditions, the ratio of reduced glutathione (B108866) (GSH) to GSSG is maintained at a high level, often exceeding 100:1 in a resting cell, reflecting a healthy redox environment. nih.gov However, upon exposure to oxidative stressors, this ratio can dramatically decrease to 10:1 or even 1:1, signifying a shift towards a more oxidizing state. nih.gov This change is not just a sign of damage but a critical component of the cell's adaptive machinery.

The accumulation of GSSG, generated during the detoxification of reactive oxygen species (ROS) by enzymes like glutathione peroxidases, triggers a cascade of adaptive responses. wikipedia.orgnih.gov These responses include the upregulation of antioxidant defense genes. nih.gov For instance, changes in the GSH/GSSG ratio can modulate the activity of redox-sensitive transcription factors such as Nrf2 and AP-1, which orchestrate the expression of a battery of protective genes. nih.govresearchgate.net This adaptive mechanism allows cells to bolster their antioxidant capacity and enhance their resilience to subsequent stress. nih.govnih.gov

Research in various models, from yeast to mammalian cells, has demonstrated that the ability to manage GSSG levels is fundamental to surviving oxidative insults. nih.gov The cell can reduce GSSG back to GSH via the NADPH-dependent enzyme glutathione reductase, or export excess GSSG to maintain redox homeostasis. nih.govmdpi.com This intricate balance underscores GSSG's central role in facilitating cellular resilience and adaptation to oxidative challenges. nih.govnih.gov

Table 1: Cellular Response to Changes in Glutathione Redox State

| Condition | Typical GSH:GSSG Ratio | Key Cellular Events | References |

|---|---|---|---|

| Healthy Resting Cell | >100:1 | - Basal antioxidant defense

| nih.gov |

| Mild Oxidative Stress | 10:1 to 100:1 | - Activation of redox signaling pathways

| nih.govfrontiersin.org |

| Severe Oxidative Stress | 1:1 to 10:1 | - Accumulation of GSSG

| nih.govmdpi.com |

Interconnections with Epigenetic Regulation

A key mechanism involves the enzyme S-adenosyl methionine synthetase (MAT), which produces S-adenosyl methionine (SAM), the universal methyl group donor for both DNA and histone methyltransferases. frontiersin.org Research has shown that oxidized glutathione (GSSG) can inhibit the activity of MAT. nih.govfrontiersin.org This inhibition leads to decreased levels of SAM, which in turn can cause global DNA hypomethylation and alter histone methylation patterns, thereby modifying gene expression. frontiersin.orgresearchgate.net Replenishing GSH levels has been found to restore MAT activity, highlighting the direct influence of the glutathione redox state on the epigenetic landscape. frontiersin.org

Furthermore, the redox state influences the activity of other epigenetic-modifying enzymes. For example, the activity of certain histone deacetylases (HDACs) and histone demethylases is dependent on the redox state of metal ions within their catalytic centers, which is indirectly influenced by the cellular glutathione pool. nih.govnih.gov Histone proteins themselves can undergo redox-dependent post-translational modifications, such as S-glutathionylation, where GSH is directly attached to cysteine residues on histones like H3. nih.govresearchgate.net This modification can alter chromatin structure and gene accessibility, adding another layer to the intricate interplay between this compound and epigenetic control. nih.gov

Role in Cellular Adaptative Responses to Environmental Stressors

Cells are constantly exposed to a variety of environmental stressors, including toxins, heavy metals, and radiation, which can induce oxidative stress. nih.govnih.gov The glutathione system, and specifically the dynamics of GSSG formation and reduction, is a primary line of defense and adaptation to these environmental insults. nih.govoup.com

When exposed to environmental toxins or heavy metals, cells utilize GSH to detoxify these compounds, often through conjugation reactions catalyzed by glutathione S-transferases (GSTs). nih.govfrontiersin.org This process can lead to a depletion of the GSH pool and a transient increase in the GSSG/GSH ratio. This shift in the redox balance acts as a signal to initiate adaptive responses, including the increased synthesis of GSH to replenish the antioxidant pool. nih.govoup.com The cellular response to hyperoxia (excess oxygen) also critically depends on the glutathione redox cycle's capacity to handle the increased oxidative load, with an impaired cycle leading to rapid cell death. nih.gov

Studies in plants have shown that exposure to stressors like high salinity or drought leads to an accumulation of GSSG, which is correlated with the activation of stress-tolerance mechanisms. nih.govfrontiersin.org The ability of an organism to adapt to environmental challenges is therefore intrinsically linked to its capacity to manage and respond to fluctuations in the GSSG/GSH ratio, highlighting this compound's role as a key mediator of the cellular stress response. nih.govoup.com

Computational and Theoretical Modeling of Glutathione Redox Dynamics

The complexity of the glutathione redox system, with its multiple interconnected reactions and feedback loops, makes it an ideal subject for computational and theoretical modeling. nih.gov Such models are invaluable for understanding the dynamic behavior of the GSH/GSSG pool under various conditions and for predicting cellular responses to oxidative stress. nih.govacs.org

Mathematical models have been developed to simulate glutathione metabolism and its interaction with xenobiotics, such as the cancer drug doxorubicin. nih.gov These in silico models can simulate processes that are difficult to measure experimentally, like the generation of radical species and the rapid redox cycling that leads to oxidative stress. nih.gov By integrating kinetic parameters of enzymes like glutathione peroxidase and glutathione reductase, these models can predict how factors like exposure duration and concentration of a toxin affect the GSH and GSSG levels. nih.govresearchgate.net

Molecular dynamics simulations have been employed to study the interactions of GSH and GSSG with proteins at an atomic level. acs.orgresearchgate.net For example, simulations have provided insights into the redox cycle of glutathione peroxidase, detailing the binding of GSH molecules to the active site. acs.org These computational approaches are crucial for deciphering the intricate mechanisms of thiol-based redox signaling and for predicting which proteins are susceptible to redox modifications like S-glutathionylation. nih.gov As computational power grows, these models will become increasingly sophisticated, providing a powerful platform to explore the multifaceted roles of this compound in cellular physiology and pathology. nih.govnih.gov

This compound as a Biomarker for Cellular Health and Stress

The ratio of reduced to oxidized glutathione (GSH:GSSG) is a sensitive and widely recognized biomarker of cellular health and oxidative stress. nih.govwikipedia.org A high GSH:GSSG ratio is indicative of a healthy, low-stress state, while a decreased ratio points to increased oxidative stress and potential cellular dysfunction. wikipedia.orgnih.gov This makes the measurement of GSH and GSSG levels a valuable tool in both research and clinical settings.

Elevated levels of GSSG and a consequently lower GSH:GSSG ratio have been associated with a wide range of diseases, including neurodegenerative disorders like Parkinson's and Alzheimer's disease, cancer, diabetes, and chronic renal failure. nih.govwikipedia.orgnih.gov For instance, studies have shown that in pediatric cancer patients and critically ill children, a more oxidized GSH/GSSG redox state in the serum can serve as a potential biomarker of oxidative stress. nih.govmdpi.com Similarly, in the context of infections, GSSG concentrations are significantly higher in bacterial infections compared to viral ones, suggesting its utility in differentiating infection types. nih.gov

Table 2: this compound (GSSG) as a Biomarker in Various Conditions

| Condition/Disease | Observed Change in GSSG or GSH:GSSG Ratio | Implication | References |

|---|---|---|---|

| Neurodegenerative Diseases (e.g., Parkinson's, Alzheimer's) | Decreased GSH:GSSG ratio | Indicates significant oxidative stress in the brain | nih.govwikipedia.org |

| Cancer | Decreased GSH:GSSG ratio in patients | Potential marker of systemic oxidative stress | nih.govmdpi.com |

| Bacterial Infections | Increased GSSG levels compared to viral infections | May help differentiate between infection types | nih.gov |

| Diabetes Mellitus | GSH levels inversely correlate with HbA1c | Highlights systemic oxidative stress in diabetes | mdpi.commdpi.com |

| Chronic Renal Failure | Progressive decrease in GSH and plasma GSH-Px activity | Indicates worsening oxidative stress with disease progression | nih.gov |

| Aging | Decreased GSH levels and GSH:GSSG ratio | Marker of age-associated increase in oxidative stress | nih.gov |

Q & A

Basic: What methodological approaches are recommended for quantifying oxiglutathione levels in mammalian tissues?

Answer:

Accurate quantification of this compound (GSSG) requires techniques that differentiate it from reduced glutathione (GSH) and account for rapid oxidation artifacts. High-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection is widely used due to its sensitivity and specificity . Key steps include:

- Immediate sample stabilization with acid (e.g., 5% metaphosphoric acid) to inhibit enzymatic activity.

- Derivatization with agents like o-phthalaldehyde (OPA) to enhance detection limits.

- Validation using internal standards (e.g., isotopically labeled GSSG) to control for matrix effects.

Spectrophotometric assays (e.g., enzymatic recycling with glutathione reductase) are cost-effective but less specific, requiring careful normalization to avoid interference from other thiols .

Basic: How does the redox potential of this compound influence its role in cellular antioxidant assays?

Answer:

this compound’s redox potential (−240 mV) dictates its function as an oxidative stress biomarker. In experimental models, the GSSG/GSH ratio is a critical indicator of redox status. Methodologically:

- In vitro assays : Use buffered systems (pH 7.4) to maintain physiological conditions, as redox potential is pH-dependent.

- Cell-based studies : Combine GSSG quantification with ROS probes (e.g., DCFH-DA) to correlate oxidative damage with glutathione dynamics .

Avoid overinterpretation of absolute GSSG levels without normalizing to total glutathione (GSH + GSSG) .

Advanced: How can contradictory findings on this compound’s pro-apoptotic effects in cancer cells be reconciled?

Answer:

Discrepancies often arise from variability in experimental models and GSSG modulation methods. To address this:

- Model selection : Compare immortalized vs. primary cell lines, as metabolic heterogeneity affects GSSG sensitivity .

- Dosage precision : Use titrated GSSG concentrations (e.g., 0.1–10 μM) to avoid non-physiological effects.

- Pathway analysis : Pair GSSG measurements with transcriptomic profiling (e.g., Nrf2/Keap1 signaling) to contextualize apoptotic outcomes .

Meta-analyses of published datasets can identify confounding variables, such as hypoxia or nutrient deprivation, that modulate GSSG’s role .

Advanced: What experimental design considerations are critical for studying this compound in neurodegenerative disease models?

Answer:

In vivo studies require:

- Temporal resolution : Chronic vs. acute GSSG administration in models (e.g., MPTP-induced Parkinson’s disease) to capture dynamic redox changes.

- Blood-brain barrier (BBB) penetration : Verify GSSG bioavailability using LC-MS/MS in cerebrospinal fluid .

- Behavioral correlates : Integrate glutathione redox status with cognitive/motor tests (e.g., Morris water maze) to establish functional relevance .

For translational rigor, include positive controls (e.g., N-acetylcysteine) to benchmark GSSG’s efficacy .

Advanced: How can researchers optimize assays for this compound in complex biological matrices like serum or tumor microenvironments?

Answer:

Challenges include matrix interference and low analyte abundance. Strategies:

- Sample preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates.

- Tandem mass spectrometry (MS/MS) : Use multiple reaction monitoring (MRM) transitions (e.g., 613→355 m/z for GSSG) for specificity in lipid-rich environments .

- Spatial resolution : In tumor studies, pair bulk GSSG measurements with MALDI imaging to map intratumoral heterogeneity .

Basic: What are the limitations of using this compound as a standalone biomarker in oxidative stress studies?

Answer:

GSSG alone may not capture systemic redox status due to:

- Compartmentalization: Subcellular distribution (e.g., mitochondrial vs. cytosolic pools) varies by cell type .

- Transient fluctuations: Rapid recycling via glutathione reductase necessitates time-resolved sampling.

- Complementary markers**: Combine with 8-isoprostane (lipid peroxidation) and SOD activity for a comprehensive oxidative stress profile .

Advanced: What statistical approaches are robust for analyzing dose-response relationships in this compound intervention studies?

Answer:

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀ values for GSSG effects.

- Multivariate analysis : Principal component analysis (PCA) can disentangle GSSG’s impact from covariates like cellular ATP levels .

- Power analysis : Predefine sample sizes using pilot data to ensure detection of ≥20% changes in redox ratios .

Report confidence intervals and effect sizes to enhance reproducibility .

Advanced: How should researchers address the instability of this compound in long-term storage for multi-center studies?

Answer:

- Storage conditions : Lyophilize samples at −80°C under argon to prevent oxidation. Avoid freeze-thaw cycles.

- Quality control : Include reference samples with known GSSG/GSH ratios in each batch. Validate stability via inter-assay precision testing (<15% CV) .

- Standardized protocols : Adopt harmonized SOPs across labs, as detailed in the Cochrane Handbook for Systematic Reviews .

Basic: What ethical and practical considerations apply when designing clinical trials involving this compound supplementation?

Answer:

- Informed consent : Disclose potential risks of redox modulation (e.g., paradoxical oxidative bursts at high doses).

- Dose escalation : Phase I trials should follow Fibonacci sequences to identify maximum tolerated doses (MTD).

- Endpoint selection : Prioritize surrogate markers (e.g., plasma GSSG/GSH) alongside clinical outcomes .

Advanced: What interdisciplinary approaches enhance mechanistic understanding of this compound in epigenetics?

Answer:

- Redox proteomics : Identify S-glutathionylation targets using anti-GSH antibodies or click chemistry probes.

- CRISPR screens : Knock out glutathione synthetase (GSS) to isolate GSSG-specific effects on histone modification (e.g., H3K4 methylation) .

- Computational modeling : Predict GSSG-protein interactions via molecular docking simulations (e.g., AutoDock Vina) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.